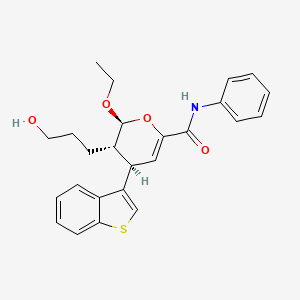

(2S,3S,4R)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-N-phenyl-3,4-dihydro-2H-pyran-6-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

CID16197121 的合成涉及多个步骤,包括形成关键中间体及其在特定条件下的后续反应。 详细的合成路线和反应条件是专有的,通常不会在公开文献中披露 .

工业生产方法

CID16197121 的工业生产方法没有得到广泛的记录。 它通常在研究实验室和专门的化学制造设施中在受控条件下生产,以确保高纯度和产量 .

化学反应分析

反应类型

CID16197121 会经历各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,形成相应的氧化产物。

还原: 还原反应可以将 CID16197121 转化为其还原形式。

常见的试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用氢化铝锂和硼氢化钠等还原剂。

形成的主要产物

这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生氧化衍生物,而还原可能会产生 CID16197121 的还原形式 .

科学研究应用

Structure

The molecular formula of the compound is C₁₉H₂₃N₃O₃S with a molecular weight of approximately 437.6 g/mol. The stereochemistry is defined by the (2S,3S,4R) configuration, which plays a crucial role in its biological interactions.

Reactivity

The compound can undergo various chemical reactions typical of amides and dihydropyrans, such as hydrolysis, nucleophilic substitutions, and oxidation. These reactions can lead to the formation of more reactive intermediates or derivatives that may enhance its biological activity.

Pharmacological Potential

Research indicates that compounds with similar structural features often exhibit significant pharmacological properties. The benzothiophene component is particularly noted for its ability to modulate biological pathways associated with inflammation and cancer.

- Anti-inflammatory Activity : The compound's structure suggests potential anti-inflammatory effects, making it a candidate for treating conditions like arthritis or other inflammatory diseases.

- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and modulation of signaling pathways.

- Analgesic Effects : The presence of the hydroxypropyl group may contribute to pain-relieving properties.

Structure-Activity Relationship Studies

The unique combination of functional groups in this compound allows for extensive structure-activity relationship studies to optimize its efficacy. By modifying specific parts of the molecule, researchers can develop analogs with improved biological activity.

Synthetic Pathways

The synthesis of (2S,3S,4R)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-N-phenyl-3,4-dihydro-2H-pyran-6-carboxamide typically involves several steps:

- Formation of the Dihydropyran Core : This step is critical for maintaining the desired stereochemistry.

- Introduction of Functional Groups : Sequential reactions introduce the ethoxy and hydroxypropyl groups.

- Final Modification : The carboxamide functionality is added last to ensure stability.

Analytical Techniques

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal demonstrated that a structurally similar benzothiophene derivative exhibited significant anti-inflammatory effects in vitro. The compound was shown to inhibit pro-inflammatory cytokines in macrophage cell lines, suggesting a similar potential for our target compound.

Case Study 2: Anticancer Efficacy

Research involving a related dihydropyran compound indicated promising anticancer activity against various cancer cell lines. The study utilized molecular docking simulations to predict binding affinities to key oncogenic targets, supporting further investigation into the therapeutic potential of our target compound.

作用机制

CID16197121 的作用机制涉及其与特定分子靶标和途径的相互作用。已知它会抑制某些酶和蛋白质的活性,从而导致各种生物学效应。 所涉及的确切分子靶标和途径是正在进行的研究课题 .

相似化合物的比较

类似化合物

CID16197122: 另一种具有类似结构特征的生物活性化合物。

CID16197123: 以其可比的生物活性而闻名。

CID16197124: 具有类似的化学性质和应用.

独特性

CID16197121 的独特之处在于其特定的分子结构和有效的生物活性,这使其有别于其他类似化合物。 其独特的特性使其成为科学研究和潜在治疗应用中的宝贵工具 .

属性

分子式 |

C25H27NO4S |

|---|---|

分子量 |

437.6 g/mol |

IUPAC 名称 |

(2S,3S,4R)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-N-phenyl-3,4-dihydro-2H-pyran-6-carboxamide |

InChI |

InChI=1S/C25H27NO4S/c1-2-29-25-19(12-8-14-27)20(21-16-31-23-13-7-6-11-18(21)23)15-22(30-25)24(28)26-17-9-4-3-5-10-17/h3-7,9-11,13,15-16,19-20,25,27H,2,8,12,14H2,1H3,(H,26,28)/t19-,20+,25-/m0/s1 |

InChI 键 |

DPIFUIZFNOZKRB-DFIYOIEZSA-N |

SMILES |

CCOC1C(C(C=C(O1)C(=O)NC2=CC=CC=C2)C3=CSC4=CC=CC=C43)CCCO |

手性 SMILES |

CCO[C@@H]1[C@H]([C@@H](C=C(O1)C(=O)NC2=CC=CC=C2)C3=CSC4=CC=CC=C43)CCCO |

规范 SMILES |

CCOC1C(C(C=C(O1)C(=O)NC2=CC=CC=C2)C3=CSC4=CC=CC=C43)CCCO |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

CID16197121; CID 16197121; CID-16197121. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。